molecular formula C19H15N3O2 B14155914 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 896822-97-2

2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione

Cat. No.: B14155914
CAS No.: 896822-97-2
M. Wt: 317.3 g/mol
InChI Key: DUBNONWWMOUVDR-UHFFFAOYSA-N
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Description

2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . This reaction is usually carried out in chloroform under reflux conditions. Another approach involves the use of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction, often catalyzed by l-proline in an aqueous medium .

Industrial Production Methods

Industrial production of pyrimido[4,5-b]quinoline derivatives, including this compound, often employs green chemistry techniques. These methods focus on using environmentally friendly solvents and catalysts, such as low transition temperature mixtures and recyclable reaction media . The goal is to achieve high yields with minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .

Properties

CAS No.

896822-97-2

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C19H15N3O2/c1-12-20-18-16(19(24)22(12)13-8-4-3-5-9-13)17(23)14-10-6-7-11-15(14)21(18)2/h3-11H,1-2H3

InChI Key

DUBNONWWMOUVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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